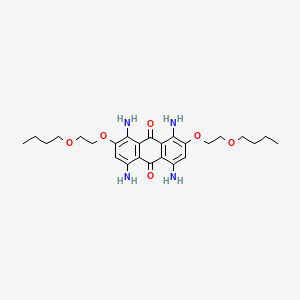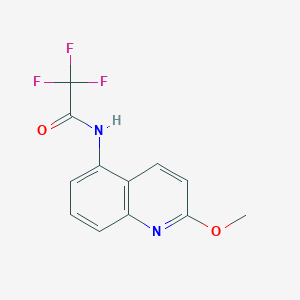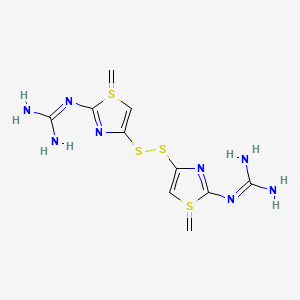
1,1'-(4,4'-(Disulfanediylbis(methylene))bis(thiazole-4,2-diyl))diguanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(4,4’-(Disulfanediylbis(methylene))bis(thiazole-4,2-diyl))diguanidine is a synthetic compound known for its unique chemical structure and properties. It is also referred to as Famotidine Related Compound E, an impurity of famotidine, which is a histamine H2 receptor antagonist drug used to inhibit gastric acid secretion in humans .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(4,4’-(Disulfanediylbis(methylene))bis(thiazole-4,2-diyl))diguanidine involves the reaction of thiazole derivatives with guanidine under controlled conditions. The reaction typically requires a catalyst and is carried out in a solvent such as methanol or ethanol. The reaction conditions, including temperature and pH, are carefully monitored to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to facilitate the reaction. The product is then purified using techniques such as crystallization or chromatography to achieve the required purity levels for pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(4,4’-(Disulfanediylbis(methylene))bis(thiazole-4,2-diyl))diguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds.
Reduction: Reduction reactions can break the disulfide bonds, leading to the formation of thiol groups.
Substitution: The compound can undergo substitution reactions where one of the functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may result in the formation of disulfide-linked dimers, while reduction reactions may yield thiol-containing monomers .
Aplicaciones Científicas De Investigación
1,1’-(4,4’-(Disulfanediylbis(methylene))bis(thiazole-4,2-diyl))diguanidine has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the determination of famotidine impurities.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its role as an impurity in famotidine formulations and its potential effects on drug efficacy and safety.
Mecanismo De Acción
The mechanism of action of 1,1’-(4,4’-(Disulfanediylbis(methylene))bis(thiazole-4,2-diyl))diguanidine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to form disulfide bonds, which can modulate the activity of target proteins. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
Famotidine: A histamine H2 receptor antagonist used to treat gastric acid-related conditions.
Cimetidine: Another histamine H2 receptor antagonist with a similar mechanism of action.
Ranitidine: A compound with a similar structure and function, used to reduce stomach acid production.
Uniqueness
1,1’-(4,4’-(Disulfanediylbis(methylene))bis(thiazole-4,2-diyl))diguanidine is unique due to its specific structure, which includes disulfide bonds and thiazole rings. This structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .
Propiedades
Fórmula molecular |
C10H14N8S4 |
|---|---|
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
2-[4-[[2-(diaminomethylideneamino)-1-methylidene-1,3-thiazol-4-yl]disulfanyl]-1-methylidene-1,3-thiazol-2-yl]guanidine |
InChI |
InChI=1S/C10H14N8S4/c1-21-3-5(15-9(21)17-7(11)12)19-20-6-4-22(2)10(16-6)18-8(13)14/h3-4H,1-2H2,(H4,11,12,15,17)(H4,13,14,16,18) |
Clave InChI |
UDPYMFXUBRDIAY-UHFFFAOYSA-N |
SMILES canónico |
C=S1C=C(N=C1N=C(N)N)SSC2=CS(=C)C(=N2)N=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



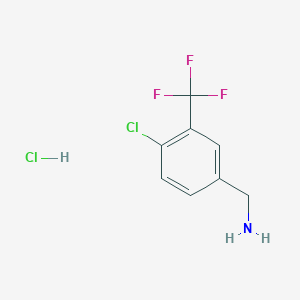
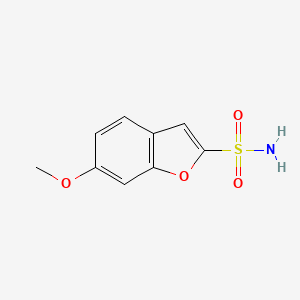
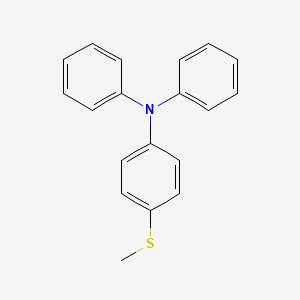

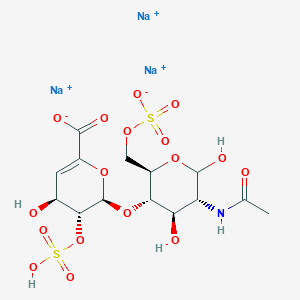
![1,4-Bis[4-(4-chlorophenoxy)anilino]anthraquinone](/img/structure/B13142286.png)
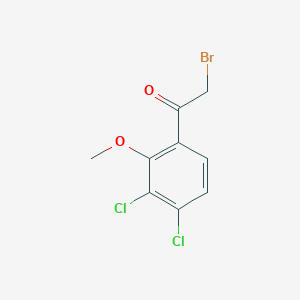
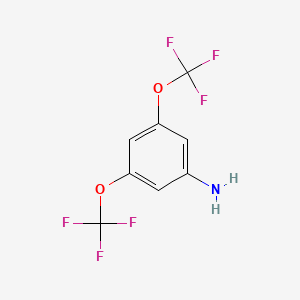
![(6aR,11aR,11bS)-4,4,6a,7,11b-Pentamethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluoren-9-ol](/img/structure/B13142299.png)

